molecular formula C23H17ClN4O2S2 B2474792 Ethyl 1-({5-[(4-chlorobenzoyl)amino]-2-piperazin-1-ylpyridin-3-yl}carbonyl)piperidine-4-carboxylate CAS No. 1189855-11-5

Ethyl 1-({5-[(4-chlorobenzoyl)amino]-2-piperazin-1-ylpyridin-3-yl}carbonyl)piperidine-4-carboxylate

Cat. No. B2474792
CAS RN: 1189855-11-5
M. Wt: 480.99
InChI Key: KJFKGXFSVRQBSS-UHFFFAOYSA-N
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Description

“Ethyl 1-({5-[(4-chlorobenzoyl)amino]-2-piperazin-1-ylpyridin-3-yl}carbonyl)piperidine-4-carboxylate” is a biochemical used for proteomics research . It has a molecular formula of C15H18ClNO3 and a molecular weight of 295.76 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C15H18ClNO3 . Further structural analysis would require more specific information such as X-ray crystallography or NMR data, which is not available in the current resources.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 295.76 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.

Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl 1-amino-8,8-dimethyl-5-(piperidin-1-yl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxylate and its related derivatives have been synthesized, showing the potential for creating a range of piperazine-substituted compounds for various applications (Paronikyan et al., 2016).
  • Another study focused on the synthesis of a series of 1-[(4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinolin-3-yl)carbonyl]-4-(substituted) piperazines, indicating the versatility of ethyl 1-amino piperazine derivatives in synthesizing diverse chemical structures (Fathalla & Pazdera, 2017).

Antimicrobial Applications

  • The compound has shown promise in antimicrobial applications. For instance, certain derivatives demonstrated good antimicrobial activity against test microorganisms, suggesting potential use in medical and pharmaceutical research (Fandaklı et al., 2012).
  • Novel fluoroquinolones synthesized from similar structures have been evaluated in vivo against Mycobacterium tuberculosis, showing comparable activity to existing treatments (Shindikar & Viswanathan, 2005).

Potential in Drug Development

  • The compound's derivatives have been explored for their potential in drug development, especially in designing new treatments for tuberculosis, showcasing its role in addressing significant health challenges (Jeankumar et al., 2013).

Future Directions

The future directions for this compound would depend on the results of ongoing research. Given its use in proteomics research , it could potentially be involved in the development of new therapeutic agents or diagnostic tools.

properties

IUPAC Name

2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-ethyl-6-phenylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN4O2S2/c1-2-28-22(29)20-17(12-18(32-20)14-6-4-3-5-7-14)25-23(28)31-13-19-26-21(27-30-19)15-8-10-16(24)11-9-15/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFKGXFSVRQBSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC4=NC(=NO4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-({5-[(4-chlorobenzoyl)amino]-2-piperazin-1-ylpyridin-3-yl}carbonyl)piperidine-4-carboxylate

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